1-Formyl-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
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Overview
Description
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate is an organic compound with the molecular formula C12H11F3O4S . This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a tetrahydronaphthalene ring system. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate typically involves the reaction of 1-formyl-5,6,7,8-tetrahydronaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving trifluoromethanesulfonate derivatives.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate include:
1-formyl-5,6,7,8-tetrahydronaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonic acid esters: Other esters of trifluoromethanesulfonic acid with different alcohols, which may have varying reactivity and applications.
The uniqueness of (1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate lies in its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the stability of the tetrahydronaphthalene ring system.
Properties
Molecular Formula |
C12H11F3O4S |
---|---|
Molecular Weight |
308.28 g/mol |
IUPAC Name |
(1-formyl-5,6,7,8-tetrahydronaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h5-7H,1-4H2 |
InChI Key |
AXSMTFYMVXJGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C=O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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